molecular formula C27H24N2O4S B4547829 3-(anilinosulfonyl)-N-[4-(benzyloxy)phenyl]-4-methylbenzamide

3-(anilinosulfonyl)-N-[4-(benzyloxy)phenyl]-4-methylbenzamide

Cat. No.: B4547829
M. Wt: 472.6 g/mol
InChI Key: ILAXVUGAVVNEFE-UHFFFAOYSA-N
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Description

3-(anilinosulfonyl)-N-[4-(benzyloxy)phenyl]-4-methylbenzamide is a useful research compound. Its molecular formula is C27H24N2O4S and its molecular weight is 472.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.14567842 g/mol and the complexity rating of the compound is 732. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Polyimides

New diamines, including those with complex aromatic structures similar to 3-(anilinosulfonyl)-N-[4-(benzyloxy)phenyl]-4-methylbenzamide, have been synthesized and polymerized with various dianhydrides to produce novel polyimides. These polymers exhibit high solubility in organic solvents and significant thermal stability, indicating potential applications in high-performance materials (Butt et al., 2005).

Novel Quinazolinone Derivatives and Their Antimicrobial Activity

Quinazolinone derivatives, synthesized through reactions involving aromatic amines and anilines, have shown antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Habib et al., 2012).

N-Arylbenzamidines Synthesis

The synthesis of N-arylbenzamidines from benzonitriles and anilines, under specific conditions, opens avenues for creating a variety of benzamide derivatives with potential applications in medicinal chemistry (Koutentis & Mirallai, 2010).

Synthesis, Characterization, and Biological Activities of Alkoxy Benzamide Derivatives

Alkoxy benzamide derivatives exhibit exceptional anti-tuberculosis activity, suggesting their utility in developing new therapeutic agents against tuberculosis (Bhalodiya et al., 2021).

Thermal Stability and Degradation of Aromatic Polyamides

Studies on the thermal stability and degradation of aromatic polyamides, including N-phenylbenzamide, provide valuable information on the material properties and potential applications in areas requiring materials with specific thermal behaviors (Broadbelt et al., 1994).

Properties

IUPAC Name

4-methyl-N-(4-phenylmethoxyphenyl)-3-(phenylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4S/c1-20-12-13-22(18-26(20)34(31,32)29-24-10-6-3-7-11-24)27(30)28-23-14-16-25(17-15-23)33-19-21-8-4-2-5-9-21/h2-18,29H,19H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAXVUGAVVNEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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